molecular formula C17H8Cl2N2O3S B2386217 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 868230-64-2

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2386217
CAS No.: 868230-64-2
M. Wt: 391.22
InChI Key: AOCGQUNPOIIUJM-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for advanced chemical and pharmaceutical research. It combines a 4,5-dichloro-substituted benzothiazole moiety with a 2-oxo-2H-chromene (coumarin) scaffold via a carboxamide linker. The benzothiazole core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties . The incorporation of chlorine atoms is a common strategy in drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets through steric and electronic effects . Similarly, the coumarin nucleus is associated with diverse pharmacological effects, such as antioxidant and antibacterial activities, as demonstrated by closely related N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives in published studies . Further underscoring the potential of this chemotype, research on metal complexes incorporating benzothiazole-coumarin hybrids has shown enhanced in vitro cytotoxic activity against various human cancer cell lines, suggesting a promising avenue in anticancer drug discovery . This compound is intended for research applications only, serving as a key intermediate or a candidate for biological evaluation in the development of new therapeutic agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O3S/c18-10-5-6-12-14(13(10)19)20-17(25-12)21-15(22)9-7-8-3-1-2-4-11(8)24-16(9)23/h1-7H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCGQUNPOIIUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-Oxo-2H-Chromene-3-Carboxylate (Precursor Synthesis)

Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a key intermediate. Its synthesis follows established protocols involving the condensation of salicylaldehyde derivatives with diethyl malonate under basic conditions. Modifications, such as substituting ethanol with toluene, have been reported to enhance reaction efficiency (94% yield).

Reaction Conditions :

  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Time : 1 hour
  • Yield : 94%

Alternative Routes: Multi-Component Reactions

Green chemistry approaches utilizing lipase-catalyzed multi-component reactions have been explored for analogous chromene derivatives, though these methods remain untested for the target compound.

Synthesis of 4,5-Dichloro-1,3-Benzothiazol-2-Amine

Cyclization of Thiourea Derivatives

The benzothiazole ring is typically constructed via cyclization of ortho-substituted aryl thioureas. For 4,5-dichloro substitution:

  • 2-Amino-4,5-dichlorobenzene is treated with thiophosgene to form the corresponding isothiocyanate.
  • Intramolecular cyclization under acidic conditions yields the benzothiazol-2-amine.

Optimization Note : Copper(II)-mediated cyclization, as reported for benzothiazole-chromene complexes, may improve yields but requires rigorous control of stoichiometry.

Amide Bond Formation: Key Methodologies

Aminolysis of Ethyl Chromene Carboxylate

Direct reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 4,5-dichloro-1,3-benzothiazol-2-amine under reflux conditions achieves amidation.

Procedure :

  • Reactants : Ethyl chromene carboxylate (1 mmol), benzothiazol-2-amine (1.2 mmol)
  • Solvent : Ethanol or toluene
  • Temperature : Reflux (78°C for ethanol; 110°C for toluene)
  • Time : 6–8 hours
  • Workup : Precipitation or column chromatography (silica gel, diethyl ether/petrol)

Yield : 79–94% (solvent-dependent)

Carboxylic Acid Activation and Coupling

For substrates sensitive to thermal aminolysis, in situ activation of chromene-3-carboxylic acid using thionyl chloride (to form acyl chloride) or coupling agents (e.g., EDCl/HOBt) is preferred.

Example Protocol :

  • Activation : Chromene-3-carboxylic acid (1 mmol) in thionyl chloride (5 mL), reflux for 2 hours.
  • Coupling : Add benzothiazol-2-amine (1.1 mmol) in dichloroethane, stir at 25°C for 12 hours.
  • Purification : Crystallization from methylene chloride.

Yield : 70–85% (dependent on amine solubility)

Structural Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR : Key signals include the chromene proton (δ 8.87 ppm, singlet), amide NH (δ 8.74 ppm, triplet), and aromatic protons (δ 7.10–8.26 ppm).
  • 13C NMR : Carbonyl resonances at δ 160.8–161.4 ppm (C=O), with aromatic carbons between δ 110–150 ppm.

Crystallographic Insights

While single-crystal data for the target compound are unavailable, related copper(II) complexes of benzothiazolyl chromenes exhibit planar coordination geometries, suggesting similar rigidity in the parent molecule.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Aminolysis (Ethanol) Reflux, 6 h 94% High yield, simple workup Prolonged heating, solvent volume
Aminolysis (Toluene) Reflux, 1 h 89% Faster, reduced side reactions Requires anhydrous conditions
Coupling (EDCl/HOBt) RT, 12 h 78% Mild conditions, sensitive substrates Higher cost, additional purification

Challenges and Optimization Strategies

  • Solubility Issues : The dichlorinated benzothiazole moiety exhibits limited solubility in polar solvents. Using dimethylformamide (DMF) or dichloroethane improves reactivity.
  • Side Reactions : Overheating may lead to dechlorination. Controlled reflux and inert atmospheres are critical.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or crystallization from diisopropyl ether effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Linkage Diversity: The carboxamide bridge in the target compound contrasts with acetyl-piperidine () or amino-tetrahydroquinoline () linkages. Carboxamides generally improve solubility and hydrogen-bonding capacity, which could influence pharmacokinetics .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound belongs to a class of compounds known for their heterocyclic structures, which often exhibit significant biological properties. The presence of dichloro and benzothiazole moieties contributes to its potential as an antibacterial, antifungal, and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction : It can bind to DNA, affecting replication and transcription processes.
  • Apoptosis Induction : By targeting signaling pathways associated with cell death, it can promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Assay Type
A549 (Lung)5.12MTS Assay
HCC827 (Lung)6.75BrdU Proliferation Assay
NCI-H358 (Lung)4.01MTS Assay

These results indicate a promising profile for further development as an anticancer therapeutic agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies utilizing broth microdilution methods, it showed effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent investigation focused on the compound's effect on lung cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The study utilized both 2D and 3D cell culture systems to assess the efficacy of the compound, revealing higher activity in 2D assays compared to 3D models .
  • Mechanistic Insights : Research has shown that the compound can induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death in cancer cells . This mechanism highlights its potential as a therapeutic agent targeting tumor growth.
  • Comparative Analysis : Compared to other benzothiazole derivatives, this compound exhibited superior activity against specific cancer cell lines, underscoring its unique structural advantages.

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